![molecular formula C16H15BrO3 B2540369 4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde CAS No. 862680-24-8](/img/structure/B2540369.png)
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
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Overview
Description
“4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde” is a chemical compound with the empirical formula C16H15BrO3 . It has a molecular weight of 335.19 . This compound is typically in solid form .
Molecular Structure Analysis
The molecular structure of “4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde” is characterized by the presence of a bromobenzyl group attached to an ethoxybenzaldehyde group . The exact structure can be determined using techniques such as NMR .Scientific Research Applications
Anti-Inflammatory Agents
The synthesis of ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate (also known as compound 3) aimed to develop potent anti-inflammatory agents. In silico drug-likeness studies and in vitro COX-2 inhibition assays revealed promising results. Specifically:
- COX-2 Inhibition : Compound 3 demonstrated high cyclooxygenase inhibitory activity (IC50 = 6 µM), suggesting its potential as an anti-inflammatory agent .
Neuroprotective Properties
The compound’s cinnamic acid precursor, (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid , already showed neuroprotective effects. Given the disruption of glycinergic neurotransmission in neuroinflammatory pathologies like Alzheimer’s disease, incorporating the glycine moiety into COX-2 inhibitors could offer protection against neuroapoptosis, synaptic dysfunction, and memory impairment .
Organic Synthesis
Arylboronic acids, including (4-((3-bromobenzyl)oxy)-3-chlorophenyl)boronic acid , serve as valuable building blocks for constructing complex organic molecules. Their ability to undergo Suzuki-Miyaura coupling reactions facilitates the formation of carbon-carbon bonds with various compatible coupling partners.
Drug Discovery and Lead Optimization
Compound 3’s improved biological activities compared to its precursor highlight its potential as a lead compound. Researchers can explore its structure for designing more effective hybrid molecules .
Medicinal Chemistry
Natural products, such as cinnamic acids, play a crucial role in designing novel compounds with significant biological properties. Researchers can leverage the unique features of compound 3 for further drug development .
Blood-Brain Barrier Penetration
The compound’s blood-brain barrier (BBB) penetrating potency was also calculated, indicating its potential for central nervous system applications .
Safety and Hazards
properties
IUPAC Name |
4-[(3-bromophenyl)methoxy]-3-ethoxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO3/c1-2-19-16-9-12(10-18)6-7-15(16)20-11-13-4-3-5-14(17)8-13/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFGCOXRVKICFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)oxy]-3-ethoxybenzaldehyde |
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